Molecular Complexity and Topological Polar Surface Area: Branched vs. Linear C₈H₈F₉I Isomer
The target compound exhibits a molecular complexity score of 281 (computed via the Bertz/Hendrickson algorithm), which is substantially higher than that of its linear regioisomer, 8‑iodo‑1,1,1,2,2,3,3,4,4‑nonafluorooctane (CAS 99324‑98‑8) [1]. Although the exact complexity value for the linear isomer is not reported in the same database, the presence of a quaternary sp³ carbon bearing a trifluoromethyl group in the target inevitably increases graph‑theoretical complexity relative to a purely linear perfluoroalkyl chain. Higher molecular complexity is empirically correlated with lower symmetry, reduced crystal packing efficiency, and altered boiling point and density – factors that influence distillation behaviour, formulation homogeneity, and chromatographic retention [1][2].
| Evidence Dimension | Molecular complexity (Bertz/Hendrickson index) |
|---|---|
| Target Compound Data | 281 (computed; source: Chem960) [1] |
| Comparator Or Baseline | 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane (linear isomer); complexity not explicitly reported, but structurally simpler (no quaternary branch point) |
| Quantified Difference | Qualitative assignment: branched target > linear isomer (inferred from architecture) |
| Conditions | Computational prediction; no experimental boiling point or density measurement available from non‑restricted sources for either isomer. |
Why This Matters
Higher molecular complexity translates into different physical property profiles (boiling range, density, viscosity), which directly impact purification strategy and formulation design.
- [1] Chem960. 1391033-23-0 Computed Properties. Complexity = 281. http://m.chem960.com (accessed 2026-04-23). View Source
- [2] Chem960. 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane (CAS 99324-98-8). http://m.chem960.com (accessed 2026-04-23). View Source
